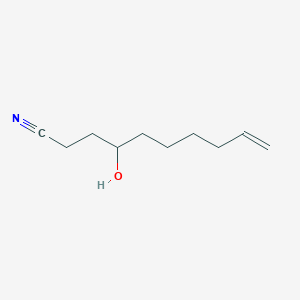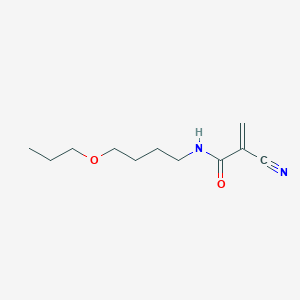
Ethyl 6-oxotridecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-oxotridecanoate, also known as tridecanoic acid, 6-oxo-, ethyl ester, is an organic compound with the molecular formula C15H28O3. It is a ketone ester that is used in various chemical reactions and industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ethyl 6-oxotridecanoate involves multiple steps. One common method is the Fukuyama coupling reaction catalyzed by Pearlman’s catalyst. The process begins with the synthesis of S-ethyl octanethioate, followed by the formation of 5-ethoxy-5-oxopentylzinc iodide. The final step involves the coupling of these intermediates to produce this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-oxotridecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-oxotridecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of ethyl 6-oxotridecanoate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of different products. The specific pathways and targets depend on the type of reaction and the conditions used .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-oxotridecanoate can be compared with other similar compounds, such as:
Ethyl 6-oxodecanoate: Similar structure but with a shorter carbon chain.
Ethyl 6-oxododecanoate: Similar structure but with a different carbon chain length.
Ethyl 6-oxotetradecanoate: Similar structure but with a longer carbon chain.
These compounds share similar reactivity and applications but differ in their physical properties and specific uses.
Eigenschaften
Molekularformel |
C15H28O3 |
|---|---|
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
ethyl 6-oxotridecanoate |
InChI |
InChI=1S/C15H28O3/c1-3-5-6-7-8-11-14(16)12-9-10-13-15(17)18-4-2/h3-13H2,1-2H3 |
InChI-Schlüssel |
JKANJDWOECJFFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)CCCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)

![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)

![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)



![3-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14246428.png)



![6-Bromo-2-(3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl)-1,3-benzothiazole](/img/structure/B14246454.png)
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)
